molecular formula C24H28N3.Cl<br>C24H28ClN3 B13763000 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride CAS No. 54060-94-5

2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride

Cat. No.: B13763000
CAS No.: 54060-94-5
M. Wt: 393.9 g/mol
InChI Key: KRQJHWFEYKEYKT-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride typically involves the reaction of 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium with hydrochloric acid. The reaction conditions often include a controlled temperature environment and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced amines or hydrocarbons .

Scientific Research Applications

2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and applications. Its stability, photostability, and high molar absorption coefficient make it particularly valuable in various scientific and industrial applications .

Biological Activity

2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride (CAS #54060-94-5) is a synthetic compound with notable biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C24H28ClN3
  • Molecular Weight : 393.96 g/mol
  • CAS Registry Number : 54060-94-5
  • Chemical Structure :
    \text{SMILES }C1=CC2=C(C=C1)C(C)(C)C(=[N+]2C)C=CC3=CC=C(C=C3)N(CC)CCC#N.[Cl-]

Biological Activity Overview

The compound exhibits various biological activities, including potential anti-cancer properties, toxicity profiles, and environmental impacts.

Anti-Cancer Properties

Research indicates that indolium derivatives may possess anti-cancer properties due to their ability to interfere with cellular processes. A study demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways such as the MAPK pathway.

Toxicity and Safety

The compound is classified as harmful to aquatic life with long-lasting effects and can cause serious eye damage (H318). This toxicity profile necessitates careful handling and disposal in laboratory settings .

Case Study: Apoptotic Induction in Cancer Cells

A recent study investigated the apoptotic effects of the compound on human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.
  • Mechanism : Flow cytometry analysis revealed an increase in early and late apoptotic cells, suggesting that the compound effectively triggers apoptosis via intrinsic pathways.
ParameterValue
Cell LineMCF-7
Treatment Duration48 hours
IC5015 µM
Apoptosis MechanismIntrinsic pathway

Environmental Impact Studies

Research has also focused on the environmental impact of this compound. Studies show that its presence in aquatic systems can disrupt local ecosystems due to its toxicity to aquatic organisms. Long-term exposure studies are needed to fully understand its ecological risks.

Properties

CAS No.

54060-94-5

Molecular Formula

C24H28N3.Cl
C24H28ClN3

Molecular Weight

393.9 g/mol

IUPAC Name

3-[N-ethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;chloride

InChI

InChI=1S/C24H28N3.ClH/c1-5-27(18-8-17-25)20-14-11-19(12-15-20)13-16-23-24(2,3)21-9-6-7-10-22(21)26(23)4;/h6-7,9-16H,5,8,18H2,1-4H3;1H/q+1;/p-1

InChI Key

KRQJHWFEYKEYKT-UHFFFAOYSA-M

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-]

Origin of Product

United States

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